

# Ansofaxine Demonstrates a Favorable Profile in Sexual Function Compared to SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ansofaxine |           |
| Cat. No.:            | B1682980   | Get Quote |

#### For Immediate Release

A comprehensive review of clinical trial data suggests that **ansofaxine**, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), may offer a significant advantage over selective serotonin reuptake inhibitors (SSRIs) concerning treatment-emergent sexual dysfunction (TESD). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

### Lower Incidence of Sexual Dysfunction with Ansofaxine

Clinical trial data for **ansofaxine** indicates a notably low incidence of sexual dysfunction. In a Phase 2, multicenter, randomized, double-blind, placebo-controlled study, the incidence of sexual dysfunction was reported to be very low, with only one case reported in the 80-mg **ansofaxine** group[1]. A press release regarding the Phase 2 trial further highlighted that there was no significant difference between **ansofaxine** and placebo in terms of the Arizona Sexual Experiences Scale (ASEX) score, and no sexual dysfunction as an adverse event was found in the study[2][3].

While specific quantitative data on sexual dysfunction from the Phase 3 trials of **ansofaxine** are not detailed in the primary publications, the safety assessments in these trials did include the evaluation of sexual function[4][5][6][7]. The consistently low rates reported in the



development program to date stand in contrast to the well-documented and often high incidence of sexual side effects associated with SSRIs.

### **High Rates of Sexual Dysfunction with SSRIs**

In contrast to **ansofaxine**, SSRIs are known to have a significant impact on sexual function. The incidence of TESD with SSRIs can range from 25% to as high as 80% in some studies[8] [9][10]. A meta-analysis of antidepressants found that sertraline, citalopram, paroxetine, and fluoxetine were associated with a significantly higher rate of sexual dysfunction compared to placebo[11].

Specific SSRIs have been associated with varying rates of sexual side effects. For instance, one study reported the highest incidence of sexual side effects with paroxetine, followed by fluvoxamine, sertraline, and fluoxetine[10]. Another multicenter study found the incidence of sexual dysfunction to be 70.7% for paroxetine, 62.9% for sertraline, 62.3% for fluvoxamine, and 57.7% for fluoxetine[8][12][13].

Data Comparison: Ansofaxine vs. SSRIs in Treatment-Emergent Sexual Dysfunction



| Antidepressant<br>Class                                   | Compound                                      | Incidence of Treatment- Emergent Sexual Dysfunction (%) | Study<br>Population/Notes     |
|-----------------------------------------------------------|-----------------------------------------------|---------------------------------------------------------|-------------------------------|
| SNDRI                                                     | Ansofaxine                                    | Very Low (one case in 80mg group)                       | Phase 2 Clinical<br>Trial[1]  |
| No significant<br>difference from<br>placebo (ASEX score) | Phase 2 Clinical Trial<br>Press Release[2][3] |                                                         |                               |
| SSRI                                                      | Paroxetine                                    | 70.7%                                                   | Multicenter Study[8] [12][13] |
| Highest among SSRIs                                       | Prospective, Descriptive Clinical Study[10]   |                                                         |                               |
| Sertraline                                                | 62.9%                                         | Multicenter Study[8] [12][13]                           |                               |
| High incidence                                            | Comparative studies[8]                        |                                                         | -                             |
| Fluvoxamine                                               | 62.3%                                         | Multicenter Study[8] [12][13]                           |                               |
| Citalopram                                                | 72.7%                                         | Multicenter Study[8] [13]                               | -                             |
| Fluoxetine                                                | 57.7%                                         | Multicenter Study[8] [12][13]                           | -                             |
| Escitalopram                                              | 33.9% (in women)                              | Compared to Fluoxetine (55.4%) [14]                     | -                             |

### **Experimental Protocols**



## Assessment of Sexual Dysfunction in Ansofaxine Clinical Trials

In the Phase 2 clinical trial of **ansofaxine**, sexual dysfunction was assessed using the Arizona Sexual Experiences Scale (ASEX)[2][3]. The ASEX is a brief, 5-item rating scale that quantifies sex drive, arousal, penile erection/vaginal lubrication, ability to reach orgasm, and satisfaction from orgasm.

The safety assessments in the Phase 3 clinical trial of **ansofaxine** (NCT04853407) included an evaluation of sexual function, although the specific instrument used is not detailed in the primary publications[4][5][6][7].

## Assessment of Sexual Dysfunction in SSRI Clinical Trials

The methodology for assessing sexual dysfunction in SSRI trials varies. Many studies have utilized specific questionnaires to directly inquire about sexual side effects. Commonly used instruments include the ASEX, the Changes in Sexual Functioning Questionnaire (CSFQ), and the Female Sexual Function Index (FSFI)[14].

# Signaling Pathways and Experimental Workflow Mechanism of Action: Ansofaxine vs. SSRIs

The differential impact on sexual function between **ansofaxine** and SSRIs is likely attributable to their distinct mechanisms of action. SSRIs primarily increase synaptic levels of serotonin. In contrast, **ansofaxine** is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which leads to a broader neurochemical profile. The enhancement of dopamine neurotransmission by **ansofaxine** is hypothesized to mitigate the sexual side effects commonly associated with potent serotonergic agents.





Click to download full resolution via product page

Figure 1. Comparative Mechanism of Action

# Clinical Trial Workflow for Antidepressant-Induced Sexual Dysfunction Assessment

The typical workflow for assessing TESD in clinical trials involves screening, a baseline evaluation of sexual function, regular on-treatment assessments, and a final evaluation at the end of the study.





Click to download full resolution via product page

Figure 2. Clinical Trial Assessment Workflow



### Conclusion

The available evidence strongly suggests that **ansofaxine**'s unique mechanism of action as an SNDRI may translate into a clinically significant lower burden of sexual dysfunction compared to SSRIs. The low incidence of TESD reported in the **ansofaxine** clinical development program presents a promising therapeutic advantage for patients with major depressive disorder, for whom sexual side effects are a common and often distressing consequence of treatment, frequently leading to non-adherence. Further head-to-head comparative studies are warranted to definitively establish the relative risk of sexual dysfunction between **ansofaxine** and various SSRIs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Luye Pharma Releases Top-Line Results from a Phase II Clinical Trial of Its New Antidepressant Ansofaxine Hydrochloride Extended-Release Tablets News Center - Luye Life Sciences [luye.com]
- 3. Luye Pharma Releases Top-Line Results from a Phase II Clinical Trial of Its New Antidepressant Ansofaxine Hydrochloride Extended-Release Tablets [prnewswire.com]
- 4. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant-associated sexual dysfunction: impact, effects, and treatment PMC [pmc.ncbi.nlm.nih.gov]



- 9. Antidepressant-associated sexual dysfunction in outpatients PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sexual dysfunction in selective serotonin reuptake inhibitors (SSRIs) and potential solutions: A narrative literature review PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Antidepressant-induced sexual dysfunction during treatment with fluoxetine, sertraline and trazodone; a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sexual dysfunction associated with the treatment of depression: a placebo-controlled comparison of bupropion sustained release and sertraline treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Female sexual dysfunction in patients treated with antidepressant-comparison between escitalopram and fluoxetine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ansofaxine Demonstrates a Favorable Profile in Sexual Function Compared to SSRIs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#ansofaxine-s-impact-on-sexualdysfunction-compared-to-ssris]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



